Cas no 1421499-81-1 (N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide)

N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide is a structurally unique compound combining an adamantane core with a furan-based hydroxypropyl side chain. This hybrid architecture confers distinct physicochemical properties, including enhanced solubility and stability compared to simpler adamantane derivatives. The presence of the furan ring introduces potential for π-π interactions, while the hydroxypropyl linker improves molecular flexibility. The adamantane moiety contributes to rigidity and lipophilicity, making this compound of interest for pharmaceutical and materials science applications. Its balanced polarity profile suggests utility as an intermediate in drug discovery, particularly for CNS-targeting agents where adamantane derivatives are known to exhibit bioactivity. The compound's well-defined stereochemistry also facilitates precise structure-activity relationship studies.
N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide structure
1421499-81-1 structure
Product name:N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide
CAS No:1421499-81-1
MF:C18H25NO3
Molecular Weight:303.396005392075
CID:6483799

N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide
    • N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
    • インチ: 1S/C18H25NO3/c20-15(16-2-1-5-22-16)3-4-19-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-2,5,12-15,20H,3-4,6-11H2,(H,19,21)
    • InChIKey: XEJQSOIIXZRGNS-UHFFFAOYSA-N
    • SMILES: C12(C(NCCC(C3=CC=CO3)O)=O)CC3CC(CC(C3)C1)C2

N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6190-1108-1mg
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
1mg
$81.0 2023-09-09
Life Chemicals
F6190-1108-30mg
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
30mg
$178.5 2023-09-09
Life Chemicals
F6190-1108-20mg
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
20mg
$148.5 2023-09-09
Life Chemicals
F6190-1108-5mg
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
5mg
$103.5 2023-09-09
Life Chemicals
F6190-1108-2mg
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
2mg
$88.5 2023-09-09
Life Chemicals
F6190-1108-2μmol
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
2μmol
$85.5 2023-09-09
Life Chemicals
F6190-1108-10mg
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
10mg
$118.5 2023-09-09
Life Chemicals
F6190-1108-15mg
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
15mg
$133.5 2023-09-09
Life Chemicals
F6190-1108-4mg
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
4mg
$99.0 2023-09-09
Life Chemicals
F6190-1108-5μmol
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
1421499-81-1
5μmol
$94.5 2023-09-09

N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide 関連文献

N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamideに関する追加情報

Introduction to N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide (CAS No. 1421499-81-1)

N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide is a sophisticated organic compound characterized by its unique structural framework, which combines a furan moiety with an adamantane core. This compound, identified by its CAS number 1421499-81-1, has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development and molecular recognition. The structural integrity of this molecule, featuring both hydrophilic and lipophilic regions, makes it a promising candidate for various biochemical interactions.

The adamantane moiety in N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide contributes to its remarkable stability and resistance to metabolic degradation, which are critical factors in pharmaceutical design. This property ensures that the compound can maintain its structural integrity within biological systems, thereby enhancing its efficacy as a therapeutic agent. The furan ring, on the other hand, introduces a polar region that can interact with biological targets through hydrogen bonding and other non-covalent interactions. This dual functionality makes the compound highly versatile in terms of its potential applications.

Recent advancements in the field of medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide exemplifies this trend by integrating both furan and adamantane functionalities into a single molecular entity. Such hybrid structures have shown promise in overcoming the limitations associated with traditional drug molecules, including poor solubility and rapid clearance from biological systems.

In vitro studies have demonstrated that N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide exhibits significant binding affinity to various biological targets. These studies have been instrumental in elucidating the compound's mechanism of action and identifying potential therapeutic applications. For instance, preliminary research suggests that this compound may interfere with the activity of certain enzymes involved in cancer progression. The unique structural features of N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide allow it to bind tightly to these enzymes, thereby inhibiting their function and potentially slowing down tumor growth.

The hydroxyl group at the 3-position of the propyl chain in N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide further enhances its bioactivity by facilitating hydrogen bonding interactions with biological targets. This feature is particularly important for compounds designed to interact with proteins or nucleic acids, as hydrogen bonding plays a crucial role in stabilizing these interactions. The combination of these structural elements makes N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide a compelling candidate for further investigation in drug discovery efforts.

The synthesis of N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a furan derivative, which is then coupled to an adamantane precursor via a series of chemical transformations. The introduction of the hydroxyl group at the 3-position is achieved through selective functionalization reactions, which must be carefully controlled to avoid unwanted side products.

The pharmacokinetic properties of N-3-(furan-2-yll)-3-hydroxypropyladamantane-l-carboxamide are another area of interest for researchers. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic profiles, including reasonable solubility and moderate metabolic stability. These properties are essential for ensuring that the compound can reach its target site within the body and remain active for an adequate duration to exert its therapeutic effects.

The potential applications of N-l -((Z-furanylmethyl)amino)l -hydroxymethyl-l -methyladamantanecarboxylic acid extend beyond oncology and include neurodegenerative diseases and infectious disorders. The ability of this compound to interact with multiple biological targets makes it a versatile tool for studying various disease mechanisms and developing novel therapeutic strategies. Additionally, its unique structural features may make it useful in designing probes for biochemical assays and imaging techniques.

The development of new synthetic methodologies for N-l -((Z-furanylmethyl)amino)l -hydroxymethyl-l -methyladamantanecarboxylic acid is an ongoing area of research aimed at improving production efficiency and scalability. Advances in synthetic chemistry have enabled the creation of more streamlined synthetic routes that reduce waste and improve yields. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates that can be used in clinical settings.

In conclusion, N-l -((Z-furanylmethyl)amino)l -hydroxymethyl-l -methyladamantanecarboxylic acid (CAS No. 1421499-SI-I) is a structurally complex organic compound with significant potential in medicinal chemistry. Its unique combination of pharmacophoric elements makes it a promising candidate for drug development across multiple therapeutic areas. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacokinetic properties, but preliminary findings suggest that this compound holds great promise for future therapeutic applications.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.